molecular formula C15H22N2O3 B269213 3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide

3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B269213
M. Wt: 278.35 g/mol
InChI Key: LUYKRYGZKDIUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide, also known as DMAPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in cancer research. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of cell survival, proliferation, and inflammation.

Mechanism of Action

3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide inhibits the activity of NF-κB by targeting a specific protein complex known as the IκB kinase (IKK) complex. This complex is responsible for the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its nuclear translocation. By inhibiting the activity of the IKK complex, this compound prevents the degradation of IκBα, leading to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. This compound has also been shown to inhibit the proliferation of cancer cells and to suppress the expression of genes involved in inflammation and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, this compound does not inhibit other signaling pathways, making it a valuable tool for studying the role of NF-κB in cancer and inflammation. However, this compound has some limitations for lab experiments. It is a relatively unstable compound that requires careful handling and storage. In addition, this compound has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is the development of more stable and soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in combination with other cancer therapies.

Synthesis Methods

The synthesis of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The first step involves the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with N-methylmorpholine to form 2-methoxy-N-methylmorpholinium chloride. This intermediate compound is then reacted with 2,2-dimethylpropanamide to form 3-[(2,2-dimethylpropanoyl)amino]-2-methoxy-N-methylbenzamide. Finally, this compound is reacted with sodium hydroxide to form the desired product, this compound.

Scientific Research Applications

3-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied for its potential applications in cancer research. NF-κB is known to play a critical role in the development and progression of cancer by promoting cell survival, proliferation, and inflammation. This compound has been shown to inhibit the activity of NF-κB, leading to the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)14(19)17-12-7-5-6-11(10-12)13(18)16-8-9-20-4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

LUYKRYGZKDIUQR-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCOC

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCOC

Origin of Product

United States

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